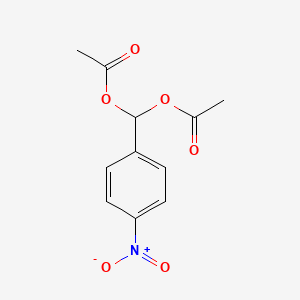

(acetyloxy)(4-nitrophenyl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[acetyloxy-(4-nitrophenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESNIARHZFDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183544 | |

| Record name | 4-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-91-1 | |

| Record name | Methanediol, 1-(4-nitrophenyl)-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzylidene di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, diacetate (ester) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of (acetyloxy)(4-nitrophenyl)methyl acetate

An In-depth Technical Guide to the Synthesis of (Acetyloxy)(4-nitrophenyl)methyl Acetate

Introduction

This compound, also known as 4-nitrobenzylidene diacetate, is a stable crystalline intermediate of significant interest in organic synthesis. Its primary utility lies in its role as a precursor to 4-nitrobenzaldehyde, a crucial building block for various pharmaceuticals, dyes, and other specialty chemicals.[1] The is a classic example of the selective oxidation of a methyl group on an aromatic ring, offering a reliable route to the corresponding aldehyde after a subsequent hydrolysis step.[1][2] This guide provides a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, and critical safety considerations.

Synthetic Pathways

The most prevalent and well-documented method for the preparation of this compound is the oxidation of 4-nitrotoluene.[1][2][3] This method employs a strong oxidizing agent, typically chromium trioxide, in a mixture of acetic acid and acetic anhydride. The acetic anhydride serves both as a solvent and as a trapping agent for the initially formed aldehyde, converting it to the more stable diacetate and thus preventing over-oxidation to the carboxylic acid.

An alternative, though less common, approach involves the nitration of benzylidene diacetate. This route can yield a mixture of ortho and para isomers, with the product distribution being sensitive to the specific nitrating agent and reaction conditions. For instance, nitration with copper nitrate in acetic anhydride tends to favor the formation of the para-substituted product, p-nitrobenzylidene diacetate.

This guide will focus on the more established and reliable method: the oxidation of 4-nitrotoluene.

Reaction Mechanism

The oxidation of 4-nitrotoluene with chromium trioxide in acetic anhydride proceeds through a series of steps. While the precise mechanism can be complex, it is generally understood to involve the formation of a chromate ester, followed by elimination and subsequent acetylation. The acetic anhydride plays a crucial role in trapping the intermediate aldehyde as the geminal diacetate, which is stable under the reaction conditions and prevents further oxidation to 4-nitrobenzoic acid.

Experimental Protocol: Oxidation of 4-Nitrotoluene

This protocol is adapted from well-established laboratory procedures and provides a reliable method for the .[1][2][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Nitrotoluene | 137.14 | 50 g | 0.36 |

| Glacial Acetic Acid | 60.05 | 550 cc | ~9.6 |

| Acetic Anhydride | 102.09 | 565 cc | ~6.0 |

| Concentrated Sulfuric Acid | 98.08 | 85 cc | ~1.5 |

| Chromium Trioxide | 99.99 | 100 g | 1.0 |

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 50 g (0.36 mole) of 4-nitrotoluene in 550 cc of glacial acetic acid and 565 cc of acetic anhydride.[2]

-

Acid Addition: Slowly add 85 cc (1.5 moles) of concentrated sulfuric acid to the solution while stirring.[2]

-

Cooling: Cool the mixture to 5°C in an ice-salt bath.[2]

-

Oxidant Addition: Add 100 g (1 mole) of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. This addition should take approximately 45-60 minutes.[2]

-

Reaction Completion: After the addition is complete, continue stirring for an additional ten minutes.[2]

-

Precipitation: Pour the reaction mixture into 3-liter beakers containing ice and water. The crude this compound will precipitate out of solution.[2]

-

Isolation and Washing: Filter the crude product using suction filtration and wash it thoroughly with water to remove any remaining acids.[2]

-

Neutralization: Suspend the crude product in a cold 2% sodium carbonate solution, stir, filter, and wash again with water.[1]

-

Drying: Dry the product. The expected yield of crude diacetate is 45–48 g.[2]

-

Purification (Optional): The crude product can be purified by recrystallization from hot alcohol.[4]

Visualizing the Synthesis

Reaction Scheme:

Caption: Oxidation of 4-Nitrotoluene to its diacetate.

Experimental Workflow:

Caption: Step-by-step experimental workflow.

Safety and Handling

-

Chromium Trioxide: Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Corrosive Reagents: Glacial acetic acid, acetic anhydride, and concentrated sulfuric acid are corrosive. Avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste, especially chromium residues, according to institutional and local environmental regulations.[1]

Conclusion

The via the oxidation of 4-nitrotoluene is a robust and well-established procedure. While the use of a stoichiometric amount of a heavy metal oxidant like chromium trioxide is a notable drawback, the method's reliability makes it a valuable technique in a laboratory setting.[2] Careful attention to reaction conditions, particularly temperature control during the addition of the oxidant, is critical for achieving a good yield and preventing the formation of byproducts. The resulting diacetate is a stable intermediate that can be readily hydrolyzed to 4-nitrobenzaldehyde, demonstrating its utility in multi-step organic syntheses.

References

- A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. Benchchem.

- Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde. Benchchem.

- 4-Nitrobenzaldehyde. Wikipedia.

- p-NITROBENZALDEHYDE. Organic Syntheses Procedure.

- The Preparation of the Mononitrobenzaldehydes. RSC Publishing.

Sources

characterization of (acetyloxy)(4-nitrophenyl)methyl acetate

An In-depth Technical Guide to the Characterization of (Acetyloxy)(4-nitrophenyl)methyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a geminal diacetate derived from 4-nitrobenzaldehyde, is a compound of significant interest in organic synthesis. It primarily serves as a stable, crystalline protecting group for the highly reactive aldehyde functionality, facilitating multi-step synthetic sequences where the aldehyde is incompatible with reaction conditions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. We delve into the causality behind experimental choices for spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering field-proven insights and self-validating protocols for its unambiguous identification and purity assessment.

Introduction and Significance

Geminal diacetates, also known as acylals, are valuable intermediates in synthetic organic chemistry. Their primary utility lies in their function as protecting groups for aldehydes.[1] The aldehyde functional group is highly susceptible to oxidation, reduction, and nucleophilic attack, making its protection essential in many synthetic routes.[2] this compound offers a robust solution, converting the volatile and reactive 4-nitrobenzaldehyde into a more stable, easily handled solid. The strong electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the parent aldehyde and the properties of its diacetate derivative.[2] A thorough characterization is paramount to confirm the successful synthesis and ensure the purity of the material before its use in subsequent, often sensitive, synthetic steps.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction of 4-nitrobenzaldehyde with acetic anhydride.[3][4] This reaction is typically facilitated by an acid catalyst.

Causality of Experimental Design: The carbonyl carbon of an aldehyde is inherently electrophilic. In this reaction, acetic anhydride, while not a strong nucleophile, can attack the carbonyl carbon. This process is often slow and requires a catalyst to proceed at a reasonable rate. A Lewis or Brønsted acid catalyst activates the aldehyde by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by acetic anhydride.[4][5] The reaction proceeds through a diacetoxy intermediate which is stable and can be isolated.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzaldehyde (1.0 eq).

-

Solvent/Reagent Addition: Add acetic anhydride (2.5 - 3.0 eq).

-

Catalysis: Slowly add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid or 10 mol% of lithium tetrafluoroborate) while stirring.[4]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. The product will precipitate as a solid.

-

Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and catalyst, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure diacetate as a crystalline solid.[2]

-

Validation: Confirm the purity of the final product by measuring its melting point and performing the spectroscopic analyses detailed below.

Physicochemical and Spectroscopic Data

Unambiguous characterization relies on a combination of physical properties and spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Physicochemical Properties

| Property | Value | Source/Rationale |

| Chemical Formula | C₁₁H₁₁NO₆ | From structure |

| Molar Mass | 253.21 g/mol | Calculated from formula |

| Appearance | Light yellow crystalline powder | Expected, based on precursor.[2][6] |

| Melting Point | Specific to compound; sharp range indicates purity | To be determined experimentally. Precursor melts at 103-106 °C.[6] |

Logical Workflow for Spectroscopic Characterization

Caption: Multi-technique approach for structural elucidation.

Detailed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: NMR Sample Preparation

-

Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Causality: The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (to higher ppm values).

| Predicted Signal (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 | Doublet | 2H | Ar-H (ortho to -NO₂) | The strongly electron-withdrawing nitro group causes significant deshielding.[7] |

| ~ 7.7 | Doublet | 2H | Ar-H (ortho to -CH) | Less deshielded than protons ortho to the nitro group. |

| ~ 7.6 | Singlet | 1H | -CH (OAc)₂ | Methine proton deshielded by two adjacent oxygen atoms. |

| ~ 2.1 | Singlet | 6H | -OCOCH₃ | The six protons of the two equivalent acetate groups are chemically identical. |

-

Causality: The ¹³C chemical shift is sensitive to the hybridization and electronic environment of the carbon atom. Carbons bonded to electronegative atoms (like oxygen) are deshielded and appear downfield.

| Predicted Signal (ppm) | Assignment | Rationale |

| ~ 168 | C =O | Carbonyl carbons of the acetate groups, highly deshielded by double-bonded oxygen. |

| ~ 150 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group, deshielded by the electronegative substituent.[7] |

| ~ 144 | Ar-C -CH | Quaternary aromatic carbon attached to the methine group. |

| ~ 129 | Ar-C H | Aromatic methine carbons ortho to the -CH(OAc)₂ group. |

| ~ 124 | Ar-C H | Aromatic methine carbons ortho to the -NO₂ group.[7] |

| ~ 89 | -C H(OAc)₂ | Methine carbon deshielded by two single-bonded oxygen atoms. |

| ~ 21 | -OCOCH₃ | Methyl carbons of the acetate groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Protocol: IR Sample Preparation (KBr Pellet)

-

Thoroughly grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic for C(sp²)-H bonds. |

| ~ 1765 | Strong | Acetate C=O Stretch | The ester carbonyl stretch is one of the most intense absorptions in the spectrum.[10] |

| ~ 1610 | Medium | Aromatic C=C Stretch | Vibration of the benzene ring. |

| ~ 1525 | Strong | Asymmetric NO₂ Stretch | A characteristic and strong absorption for nitroaromatic compounds. |

| ~ 1345 | Strong | Symmetric NO₂ Stretch | The second key absorption for the nitro group. |

| ~ 1220 | Strong | Acetate C-O Stretch | Stretching vibration of the ester C-O single bond. |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Protocol: MS Sample Preparation

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization, ESI, or Electron Ionization, EI).

-

Causality: In the mass spectrometer, molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern is determined by the weakest bonds and the stability of the resulting fragments. Nitroaromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic system.[11]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 253. This peak confirms the molecular weight of the compound.

-

Key Fragments:

-

m/z = 194: [M - OCOCH₃]⁺, loss of an acetoxy radical.

-

m/z = 151: [M - 2x(COCH₂)]⁺ or cleavage to the 4-nitrobenzaldehyde cation radical.

-

m/z = 43: [CH₃CO]⁺, the acetyl cation, a very common fragment from acetate-containing compounds.

-

Structural Features and Spectroscopic Correlation

Caption: Correlation of key structural features with their expected spectroscopic signals.

Conclusion

The successful is a critical quality control step in its synthesis. By employing a synergistic combination of NMR, IR, and MS techniques, one can build a self-validating dataset that confirms the molecular structure, identifies key functional groups, and verifies the molecular weight. The protocols and interpretive guidance provided in this document offer a robust framework for researchers and scientists to confidently synthesize and validate this important chemical intermediate, ensuring its suitability for downstream applications in drug development and complex organic synthesis.

References

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

ACS Publications. (2021). Evaluation of gem-Diacetates as Alternative Reagents for Enzymatic Regio- and Stereoselective Acylation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ACS Publications. (n.d.). An Improved Method for the Synthesis of Allylic gem-Diacetates from ,-Unsaturated Aldehydes Catalyzed by Lithium Tetrafluoroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Synthesis of Geminal Diacetates (Acylals) of Aromatic Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). EXPERIMENT 65 NOTES. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of Organic Geminal Diazides at Tetrahedral Carbons. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing acetic anhydride.

-

Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of acetoxy-4-methyl phenyl methyl acetate. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

PubMed. (n.d.). gem-Diacetates as carbonyl surrogates for asymmetric synthesis. Total syntheses of sphingofungins E and F. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Acetic Anhydride by using Phosphorous Pentoxide, Sodium Acetate and Calcium Chloride as a Catalyst. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jackwestin.com [jackwestin.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of (Acetyloxy)(4-nitrophenyl)methyl Acetate

Abstract

This technical guide provides a comprehensive analysis of the spectral data for (acetyloxy)(4-nitrophenyl)methyl acetate, a key intermediate in organic synthesis, often referred to as 4-nitrobenzylidene diacetate. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the practical and theoretical aspects of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven protocol for its synthesis is provided, with an emphasis on the causal factors influencing the experimental design, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction

This compound (Figure 1), systematically named [acetyloxy-(4-nitrophenyl)methyl] acetate, is a geminal diacetate that serves as a stable, crystalline intermediate.[1] Its primary utility lies in its role as a precursor to 4-nitrobenzaldehyde, a versatile building block in the synthesis of numerous pharmaceuticals and dyes. The conversion of a methyl group on an aromatic ring to an aldehyde is a common challenge in organic synthesis, and the formation of the diacetate intermediate offers a reliable and controllable pathway to achieve this transformation.[2][3]

Understanding the spectral signature of this intermediate is paramount for reaction monitoring, quality control, and unequivocal structural confirmation. This guide will provide a detailed interpretation of its characteristic spectral data, grounded in the principles of spectroscopic analysis.

Molecular Structure:

Figure 1: Molecular Structure of this compound.

Synthesis and Experimental Protocol

The synthesis of this compound is most reliably achieved through the oxidation of 4-nitrotoluene using a potent oxidizing agent in the presence of acetic anhydride. The acetic anhydride serves a dual purpose: it acts as a solvent and traps the initially formed aldehyde as the more stable geminal diacetate, preventing over-oxidation to the corresponding carboxylic acid.

Synthetic Workflow

The following diagram illustrates the two-step process to synthesize 4-nitrobenzaldehyde, with this compound as the key intermediate.

Figure 2: Synthetic workflow for the preparation of this compound and its subsequent hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Materials:

-

4-nitrotoluene

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium trioxide

-

Ethanol

-

2% Sodium carbonate solution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g of 4-nitrotoluene.

-

Acidification and Cooling: Cool the flask in an ice-salt bath. With continuous stirring, slowly add 85 mL of concentrated sulfuric acid.

-

Oxidation: Once the mixture's temperature is below 10°C, begin the portion-wise addition of 100 g of chromium trioxide. The rate of addition should be controlled to maintain the temperature below 10°C.

-

Quenching and Precipitation: After the addition is complete, continue stirring for 10 minutes. Pour the reaction mixture into a beaker containing a large amount of crushed ice and water to precipitate the crude product.

-

Isolation and Washing: Collect the solid product by suction filtration and wash thoroughly with cold water until the filtrate is colorless.

-

Neutralization: Suspend the crude product in a 2% sodium carbonate solution and stir to neutralize any remaining acidic impurities. Filter the solid and wash with cold water.

-

Purification: The crude this compound can be purified by recrystallization from hot ethanol to yield a crystalline solid.

Expert Insights: The low reaction temperature is critical to prevent over-oxidation and thermal decomposition. The use of acetic anhydride is a key strategic choice to trap the aldehyde as it forms, thereby protecting it from the harsh oxidizing conditions.

Spectral Data and Interpretation

The following sections detail the expected spectral data for this compound, based on data available in the PubChem database.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons (ortho to NO₂) |

| ~7.7 | Doublet | 2H | Aromatic protons (meta to NO₂) |

| ~7.6 | Singlet | 1H | Methine proton (CH) |

| ~2.1 | Singlet | 6H | Acetate methyl protons (2 x CH₃) |

Interpretation:

-

The aromatic region displays a characteristic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing nitro group are deshielded and appear further downfield compared to the meta protons.

-

The singlet at approximately 7.6 ppm is indicative of the single proton on the benzylic carbon, deshielded by the adjacent oxygen atoms and the aromatic ring.

-

The singlet at around 2.1 ppm, integrating to six protons, corresponds to the two equivalent methyl groups of the acetate moieties.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbons (2 x C=O) |

| ~148 | Aromatic carbon attached to NO₂ |

| ~142 | Aromatic carbon attached to the methine |

| ~129 | Aromatic carbons (ortho to NO₂) |

| ~124 | Aromatic carbons (meta to NO₂) |

| ~90 | Methine carbon (CH) |

| ~21 | Acetate methyl carbons (2 x CH₃) |

Interpretation:

-

The carbonyl carbons of the acetate groups are expected to resonate at the downfield region of the spectrum, around 168 ppm.

-

The aromatic carbons show distinct signals due to the electronic effects of the substituents. The carbon bearing the nitro group is significantly deshielded.

-

The methine carbon, bonded to two oxygen atoms, appears at a characteristic chemical shift of approximately 90 ppm.

-

The two equivalent methyl carbons of the acetate groups are observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1760 | Strong | C=O stretch (ester carbonyl) |

| ~1520 & ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro) |

| ~1220 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption band around 1760 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

The two strong bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

The strong band around 1220 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 253 | Molecular ion [M]⁺ |

| 194 | Loss of an acetoxy radical (•OCOCH₃) |

| 151 | Formation of the 4-nitrobenzyl cation |

| 43 | Acetyl cation [CH₃CO]⁺ |

Interpretation:

-

The molecular ion peak at m/z 253 corresponds to the molecular weight of the compound (C₁₁H₁₁NO₆).

-

The fragmentation pattern is expected to show the loss of an acetoxy group and the formation of the stable 4-nitrobenzyl cation.

-

The presence of a peak at m/z 43 is a strong indication of the acetyl group.

Conclusion

The spectral data of this compound are in complete agreement with its proposed structure. The ¹H and ¹³C NMR spectra clearly define the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key ester and nitro functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's fragmentation pathways. This comprehensive spectral analysis, coupled with a reliable synthetic protocol, provides researchers with the necessary tools for the successful synthesis, identification, and quality assessment of this important chemical intermediate.

References

-

PubChem. (n.d.). 4-Nitrobenzylidene di(acetate). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to (Acetyloxy)(4-nitrophenyl)methyl Acetate (CAS No. 2929-91-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (acetyloxy)(4-nitrophenyl)methyl acetate, a key synthetic intermediate. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The content is structured to elucidate the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Compound Identification and Physicochemical Properties

This compound, also widely known as 4-nitrobenzylidene diacetate or p-nitrobenzal diacetate, is a stable, crystalline solid.[1] Its primary significance in synthetic chemistry lies in its role as a key intermediate in the preparation of 4-nitrobenzaldehyde, a versatile building block for pharmaceuticals and dyes.[2][3] The geminal diacetate functionality serves as a protected form of the aldehyde, which can be deprotected under specific conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2929-91-1 | [1][4] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][4] |

| Molecular Weight | 253.21 g/mol | [1][4] |

| IUPAC Name | [acetyloxy-(4-nitrophenyl)methyl] acetate | [1] |

| Synonyms | 4-Nitrobenzylidene diacetate, p-Nitrobenzal diacetate, (4-nitrophenyl)methylene diacetate | [1][4][5] |

| Melting Point | 125–126 °C (recrystallized) | [6] |

| Appearance | Crystalline solid | [6] |

Synthesis and Purification: A Validated Protocol

The most reliable and well-documented synthesis of 4-nitrobenzylidene diacetate is through the oxidation of 4-nitrotoluene. This method, detailed in Organic Syntheses, proceeds via a two-step process that first yields the diacetate, which can then be hydrolyzed to 4-nitrobenzaldehyde.[6] The causality behind this approach is the controlled oxidation of the methyl group to a geminal diacetate, which is stable enough to be isolated before subsequent conversion to the aldehyde. This prevents over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 4-Nitrobenzylidene Diacetate

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 713 (1963).[7][8]

Part A: Oxidation of 4-Nitrotoluene

-

Reaction Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g (0.36 mole) of 4-nitrotoluene.

-

Acid Addition and Cooling: Place the flask in an ice-salt bath. With stirring, slowly add 85 mL of concentrated sulfuric acid, ensuring the temperature of the mixture is maintained at or below 10 °C.

-

Oxidant Addition: Once the mixture has cooled to 5 °C, add 100 g (1 mole) of chromium trioxide in small portions. The rate of addition should be controlled to prevent the temperature from exceeding 10 °C. This meticulous temperature control is critical to avoid side reactions and ensure the selective formation of the diacetate.

-

Reaction Completion and Quenching: After the addition of chromium trioxide is complete, continue stirring for an additional 10 minutes. Pour the reaction mixture into 5-6 liters of chipped ice and water to quench the reaction and precipitate the product.

-

Isolation and Washing: Collect the solid product by suction filtration and wash with cold water until the filtrate is colorless. This removes inorganic salts and residual acids.

-

Neutralization: Suspend the crude product in 500 mL of a cold 2% sodium carbonate solution and stir thoroughly. This step neutralizes any remaining acidic impurities. Collect the solid by filtration, wash with cold water, and finally with a small amount of cold ethanol.

-

Drying and Purification: The product, after drying in a vacuum desiccator, weighs between 44-49 g (48–54% yield) with a melting point of 120–122 °C.[6] For higher purity, the diacetate can be recrystallized from hot ethanol to yield 43–46 g of pure product with a melting point of 125–126 °C.[6]

Caption: Hydrolysis of the diacetate to yield the aldehyde.

The mechanism involves protonation of one of the ester carbonyls, followed by nucleophilic attack of water and subsequent elimination of acetic acid to form a hemiacetal acetate, which then further hydrolyzes to the aldehyde.

Reactions with Nucleophiles

Geminal diacetates can react with various nucleophiles at the benzylic carbon, leading to the substitution of one of the acetate groups. This reactivity opens avenues for the synthesis of other functional groups. The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzylidene diacetates.

Potential reactions include:

-

With organometallic reagents (e.g., Grignard reagents): These strong nucleophiles are expected to attack the benzylic carbon, displacing an acetate group to form a new carbon-carbon bond. [9][10][11]* As an acylating agent: While less common, under certain conditions, geminal diacetates can act as acyl donors in enzymatic or chemical acylation reactions.

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12]* Hazards:

-

The presence of the nitroaromatic group suggests potential toxicity and skin sensitization. Avoid inhalation of dust and contact with skin and eyes.

-

Combustible solid. Keep away from sources of ignition. [12] * Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides. [12]* First Aid:

-

Skin contact: Wash off immediately with plenty of soap and water. * Eye contact: Rinse cautiously with water for several minutes. * Inhalation: Move to fresh air. * Ingestion: Rinse mouth and seek medical attention. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary utility as a stable, isolable precursor to 4-nitrobenzaldehyde is well-established, with robust and reproducible synthetic protocols available. Beyond this, its identity as a geminal diacetate (acylal) opens up possibilities for its use as a protecting group and as a substrate for nucleophilic substitution reactions. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76234, 4-Nitrobenzylidene di(acetate). Retrieved from [Link]_.

- Rabjohn, N. (Ed.). (1963). Organic Syntheses, Collective Volume 4. John Wiley & Sons.

-

Scribd. (n.d.). Organic Syntheses Collective Volume 4. Retrieved from [Link].

-

SIELC Technologies. (2018, February 16). 4-Nitrobenzylidene di(acetate). Retrieved from [Link].

- Freeman, P. K., & Johnson, R. C. (1979). Substitution Reactions of Nitrothiophens. II. The Anomalous Reaction of 4-Nitro-2-thenylidene Diacetate with the 2-Nitropropan-2-ide Ion. Australian Journal of Chemistry, 32(8), 1709–1716.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80670, 2-Nitrobenzylidene di(acetate). Retrieved from [Link].

-

Organic Syntheses. (n.d.). Homepage. Retrieved from [Link].

- Leonori, D. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC.

- Schaller, T., et al. (2025).

-

LibreTexts Chemistry. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link].

-

LibreTexts Chemistry. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link].

-

Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. Retrieved from [Link].

-

LibreTexts Chemistry. (2019, June 5). 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101178221, 4-(Acetylamino)benzylidene diacetate. Retrieved from [Link].

- Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.

-

PubMed. (n.d.). Effect of a benzylidene derivative, a novel antirheumatic agent, on IL-1 production. Retrieved from [Link].

-

Purdue University Graduate School. (2020, April 29). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. Figshare. Retrieved from [Link].

-

Semantic Scholar. (n.d.). Thermal decomposition of magnesium acetate in nitrogen. Retrieved from [Link].

Sources

- 1. 4-Nitrobenzylidene di(acetate) | C11H11NO6 | CID 76234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylidene diacetate | C11H12O4 | CID 68489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrobenzylidene di(acetate) | SIELC Technologies [sielc.com]

- 5. P-NITROBENZAL DIACETATE(2929-91-1) 1H NMR spectrum [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. wiley.com [wiley.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.co.uk [fishersci.co.uk]

physical and chemical properties of p-nitrobenzylidene diacetate

An In-depth Technical Guide to the Physical and Chemical Properties of p-Nitrobenzylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrobenzylidene diacetate, also known as (4-nitrophenyl)methylene diacetate, is a stable, crystalline organic compound. It serves as a crucial intermediate in organic synthesis, most notably in the preparation of p-nitrobenzaldehyde, a versatile precursor for various pharmaceuticals and dyes. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for laboratory and development applications.

Molecular Identity and Structure

Understanding the fundamental identity and structure of a compound is the cornerstone of predicting its behavior and application.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [acetyloxy-(4-nitrophenyl)methyl] acetate[1] |

| Common Names | p-Nitrobenzylidene diacetate, 4-Nitrobenzylidene di(acetate), p-nitrobenzal diacetate[1][2][3] |

| CAS Number | 2929-91-1[1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₆[1] |

| Molecular Weight | 253.21 g/mol [1] |

Structural Representation

The structure of p-nitrobenzylidene diacetate features a central methine carbon bonded to a p-nitrophenyl group and two acetate groups. This geminal diacetate structure is key to its role as a protected form of an aldehyde.

Caption: 2D structure of p-nitrobenzylidene diacetate.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a molecule are essential for its identification, purification, and quality control.

Physical State

p-Nitrobenzylidene diacetate is a solid at standard temperature and pressure, typically appearing as pale yellow crystals.[4]

Core Physical Properties

| Property | Value | Source |

| Melting Point | 125–126 °C | [5] |

| LogP | 1.4 | [1][6] |

| Solubility | Soluble in hot alcohol. Insoluble in water. | [5][7] |

Spectroscopic Profile

Spectroscopic data provides an unambiguous confirmation of the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, methine, and methyl protons. The aromatic protons typically appear as two doublets in the 7.5-8.3 ppm region due to the para-substitution pattern. The single methine proton (CH) is found further downfield, while the six equivalent protons of the two acetate methyl groups produce a sharp singlet around 2.1 ppm.[1][8]

-

¹³C NMR Spectroscopy : The carbon spectrum will show signals for the methyl carbons of the acetate groups, the carbonyl carbons, the methine carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect strong absorption bands for:

-

Mass Spectrometry : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 253. Key fragmentation patterns would involve the loss of acetate groups (CH₃COO•) or acetic acid (CH₃COOH).[1]

Chemical Reactivity and Mechanisms

The chemical behavior of p-nitrobenzylidene diacetate is dominated by the reactivity of the geminal diacetate group, making it a valuable synthetic intermediate.

Acid-Catalyzed Hydrolysis

The most significant reaction of p-nitrobenzylidene diacetate is its acid-catalyzed hydrolysis to yield p-nitrobenzaldehyde and two equivalents of acetic acid.[5][10] This reaction is fundamental to its use as a stable precursor for the aldehyde.

Mechanism Insight : The hydrolysis mechanism is dependent on the acid concentration. At high acidities, it proceeds via an A-1 (unimolecular) mechanism. At lower acid concentrations, evidence suggests a shift to an A-2 (bimolecular) mechanism. This dual mechanistic pathway is a critical consideration for optimizing reaction conditions to maximize yield and minimize side reactions.

Caption: Acid-catalyzed hydrolysis workflow.

Substitution Reactions

The acetate moieties can act as leaving groups in the presence of strong nucleophiles. For instance, reaction with lithium 2-nitropropan-2-ide in DMSO results in the substitution of one acetate group.[11] This reaction proceeds through an ionic chain mechanism, initiated by the nucleophilic cleavage of the diacetate to form catalytic amounts of p-nitrobenzaldehyde, which then participates in subsequent condensation and transacetylation steps.[11]

Synthesis and Experimental Protocol

The primary route to p-nitrobenzylidene diacetate involves the oxidation of p-nitrotoluene. This method leverages the stability of the diacetate intermediate to prevent over-oxidation to the carboxylic acid.

Synthesis via Oxidation of p-Nitrotoluene

This laboratory-scale synthesis involves the oxidation of p-nitrotoluene with a strong oxidant like chromium trioxide in a mixture of acetic acid and acetic anhydride. The acetic anhydride serves both as a solvent and as the acetylating agent that traps the initially formed aldehyde as the stable diacetate.[10]

Caption: Synthesis workflow for p-nitrobenzylidene diacetate.

Experimental Protocol: Synthesis of p-Nitrobenzylidene Diacetate

This protocol is adapted from established literature procedures and should only be performed by trained personnel with appropriate safety measures.[10]

-

Preparation : In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 50 g (0.36 mole) of 4-nitrotoluene in a mixture of 550 cc of glacial acetic acid and 565 cc of acetic anhydride.

-

Acidification : Slowly add 85 cc of concentrated sulfuric acid to the solution while stirring.

-

Cooling : Cool the mixture to 5°C in an ice-salt bath.

-

Oxidation : Add 100 g (1 mole) of chromium trioxide in small portions over 45-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Stirring : After the addition is complete, continue to stir the mixture for an additional 10 minutes.

-

Precipitation : Pour the reaction mixture into beakers containing a large volume of ice and water. The crude p-nitrobenzylidene diacetate will precipitate as a solid.

-

Isolation : Filter the crude product using suction filtration, wash thoroughly with water to remove residual acids, and dry. The typical yield of the crude product is 45–48 g.[10]

-

Purification : The crude product can be purified by recrystallization from hot alcohol.[5]

Safety and Handling

Proper handling is essential when working with p-nitrobenzylidene diacetate and the reagents used in its synthesis.

-

Hazard Identification : The compound may cause skin and eye irritation.[12] Chromium trioxide, used in the synthesis, is a strong oxidizer and is carcinogenic and corrosive. Concentrated sulfuric acid is highly corrosive.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[12][13]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Fife, T. H. (1970). The acid-catalysed hydrolysis of benzylidene diacetates. Journal of the Chemical Society B: Physical Organic, 1201. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. [Link]

-

Freeman, D. J., & Norris, R. K. (1976). An ionic chain mechanism for the substitution of an acetate group by the 2-Nitropropan-2-ide ion in benzylidene diacetates. Australian Journal of Chemistry, 29(2), 327–337. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrobenzylidene di(acetate). PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzylidene di(acetate). PubChem. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. [Link]

-

Carl ROTH. (2011). Safety data sheet. [Link]

-

Tetrahedron. (n.d.). 2929-91-1 | P-nitrobenzal diacetate. [Link]

-

Chem Service. (2017). Safety Data Sheet. [Link]

-

Norris, R. K., & Freeman, D. J. (1979). Substitution Reactions of Nitrothiophens. II. The Anomalous Reaction of 4-Nitro-2-thenylidene Diacetate with the 2-Nitropropan-2-ide Ion. Australian Journal of Chemistry, 32(8), 1709–1716. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzylidene di(acetate). PubChem. [Link]

-

Global Substance Registration System. (n.d.). 2-NITROBENZYLIDENE DIACETATE. [Link]

-

ResearchGate. (n.d.). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). [Link]

-

Zhang, Y., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Molecules, 25(20), 4729. [Link]

-

SIELC Technologies. (2018). 4-Nitrobenzylidene di(acetate). [Link]

-

National Center for Biotechnology Information. (n.d.). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. [Link]

-

MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzaldehyde. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). [Link]

-

ConnectSci. (n.d.). Substitution Reactions of Nitrothiophens. II. The Anomalous Reaction of 4-Nitro-2-thenylidene Diacetate with the 2-Nitropropan-2-ide Ion. [Link]

-

NIST. (n.d.). 1,4-Benzenediol, diacetate. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenacylidene diacetate. [Link]

-

PubMed. (2008). Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Diacetoxybenzylidene diacetate. [Link]

Sources

- 1. 4-Nitrobenzylidene di(acetate) | C11H11NO6 | CID 76234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2929-91-1 | P-nitrobenzal diacetate | Tetrahedron [thsci.com]

- 3. 2929-91-1 CAS Manufactory [chemicalbook.com]

- 4. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Nitrobenzylidene di(acetate) | SIELC Technologies [sielc.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. P-NITROBENZAL DIACETATE(2929-91-1) 1H NMR [m.chemicalbook.com]

- 9. 4-Nitrobenzaldehyde(555-16-8) IR Spectrum [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. connectsci.au [connectsci.au]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

The Advent and Application of the p-Nitrobenzylidene Acetal: A Technical Guide for Synthetic Chemists

Abstract

In the intricate tapestry of multi-step organic synthesis, the judicious selection and deployment of protecting groups remain a cornerstone of strategic success. This technical guide delves into the discovery, mechanistic underpinnings, and practical applications of the p-nitrobenzylidene acetal as a versatile protecting group for 1,2- and 1,3-diols. While often overshadowed by its more commonplace benzylidene and p-methoxybenzylidene counterparts, the unique electronic properties imparted by the para-nitro substituent offer distinct advantages in terms of stability and selective deprotection. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, elucidating the nuanced reactivity of this protecting group and empowering its strategic implementation in the synthesis of complex molecular architectures.

Introduction: The Enduring Need for Orthogonal Protection Strategies

The synthesis of complex organic molecules, particularly those with pharmaceutical relevance, invariably necessitates a sophisticated approach to functional group manipulation. Protecting groups serve as temporary masks, reversibly rendering a functional group inert to a specific set of reaction conditions while transformations are effected elsewhere in the molecule. The concept of orthogonality, wherein multiple protecting groups can be removed in a predetermined sequence without affecting one another, is a central tenet of modern synthetic design[1].

Among the myriad of protecting groups available, acetals are widely employed for the protection of 1,2- and 1,3-diols, a ubiquitous functional group pairing in carbohydrates, nucleosides, and various natural products[2][3]. The formation of a cyclic acetal from a diol and an aldehyde or its equivalent provides a robust shield against a wide range of nucleophilic and basic reagents[4]. The benzylidene acetal, derived from benzaldehyde, has long been a workhorse in this regard, prized for its ease of installation and diverse deprotection pathways, including acidic hydrolysis and reductive cleavage[5][6].

The Emergence of the p-Nitrobenzylidene Acetal: A Subtle yet Significant Innovation

While the precise moment of "discovery" of the p-nitrobenzylidene acetal as a distinct protecting group is not demarcated by a single seminal publication, its emergence can be traced to the broader exploration of substituted benzylidene acetals in carbohydrate chemistry. The introduction of substituents onto the aromatic ring of the benzylidene moiety allows for the fine-tuning of its electronic properties, thereby modulating its stability and reactivity.

The p-nitro group, being strongly electron-withdrawing, was logically investigated as a means to alter the characteristics of the parent benzylidene acetal. This substitution was found to influence the acetal's stability towards acid-catalyzed hydrolysis and to introduce new possibilities for selective cleavage, laying the groundwork for its application in orthogonal protection schemes.

Synthesis of p-Nitrobenzylidene Acetals: A Standard Protocol

The formation of p-nitrobenzylidene acetals follows the well-established principles of acetal chemistry. The reaction involves the acid-catalyzed condensation of a diol with p-nitrobenzaldehyde or, more commonly, its dimethyl acetal, to form a cyclic acetal. The use of p-nitrobenzaldehyde dimethyl acetal is often preferred as it avoids the formation of water as a byproduct, which can complicate the reaction equilibrium.

Causality Behind Experimental Choices

The choice of an acid catalyst is critical for efficient acetalization. Brønsted acids such as p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) are commonly employed[7]. Lewis acids, for instance, copper(II) trifluoromethanesulfonate (Cu(OTf)₂), have also proven to be highly effective, often allowing the reaction to proceed under milder conditions and with shorter reaction times[7]. The selection of the solvent is also important; aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are typically used to facilitate the reaction and dissolve the starting materials.

Step-by-Step Experimental Protocol for the Protection of a Diol

The following protocol provides a general procedure for the formation of a p-nitrobenzylidene acetal using p-nitrobenzaldehyde dimethyl acetal and Cu(OTf)₂ as the catalyst.

Materials:

-

Diol-containing substrate (1.0 mmol)

-

p-Nitrobenzaldehyde dimethyl acetal (1.2 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Triethylamine (0.2 mmol)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add p-nitrobenzaldehyde dimethyl acetal (1.2 mmol).

-

Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically within 1-2 hours), quench the reaction by adding triethylamine (0.2 mmol).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure p-nitrobenzylidene acetal.

Caption: Mechanism of acid-catalyzed hydrolysis of a p-nitrobenzylidene acetal.

Reductive Cleavage

Reductive cleavage of benzylidene acetals provides a powerful method for their removal under non-acidic conditions and can also lead to regioselective formation of partially benzylated diols. Common reagents for this transformation include hydride sources in the presence of a Lewis acid, or catalytic hydrogenation.

For p-nitrobenzylidene acetals, reductive conditions can also selectively target the nitro group. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group to an amine. This transformation can be followed by further reductive cleavage of the acetal C-O bonds. Alternatively, transfer hydrogenation conditions using reagents like triethylsilane and Pd/C have been shown to be effective for the clean removal of benzylidene acetals.[5]

Photochemical Deprotection: A Latent Potential

The photolability of nitrobenzyl-containing compounds is a well-established phenomenon, with the ortho-nitrobenzyl group being a widely used photolabile protecting group. The mechanism of photochemical cleavage of o-nitrobenzylidene acetals involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of a 2-nitrosobenzoate ester intermediate, which can then be hydrolyzed to release the diol.[8][9]

While the photochemistry of p-nitrobenzylidene acetals is less extensively studied, the presence of the nitro group suggests a potential for photolytic cleavage. Irradiation with UV light could, in principle, induce cleavage of the acetal, offering a mild and orthogonal deprotection strategy. Further research in this area is warranted to fully elucidate the mechanism and synthetic utility of this potential deprotection pathway.

Scope, Limitations, and Orthogonality

The p-nitrobenzylidene acetal is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents that do not affect the nitro group. Its enhanced stability to acid compared to other benzylidene acetals provides a valuable tool for selective deprotection.

Table 1: Comparative Stability of Benzylidene Acetals

| Protecting Group | Relative Stability to Acid | Common Deprotection Methods |

| p-Methoxybenzylidene Acetal | Low | Mild Acidic Hydrolysis, Oxidative Cleavage (DDQ) |

| Benzylidene Acetal | Moderate | Acidic Hydrolysis, Hydrogenolysis |

| p-Nitrobenzylidene Acetal | High | Stronger Acidic Hydrolysis, Reductive Cleavage |

This hierarchy of acid lability allows for the design of synthetic routes where a p-methoxybenzylidene acetal can be removed in the presence of a p-nitrobenzylidene acetal, showcasing the principle of orthogonality.

A potential limitation of the p-nitrobenzylidene group is its reactivity under certain reductive conditions that may not be compatible with other functional groups in the molecule. Careful consideration of the overall synthetic strategy is therefore essential.

Applications in Complex Molecule Synthesis

The unique properties of the p-nitrobenzylidene acetal have been leveraged in the synthesis of complex molecules, particularly in the field of carbohydrate chemistry. In the synthesis of oligosaccharides, the selective protection and deprotection of hydroxyl groups is paramount. The enhanced stability of the p-nitrobenzylidene acetal allows it to persist through multiple synthetic steps where more labile protecting groups are removed.

For example, in the synthesis of a branched trisaccharide, a p-nitrobenzylidene acetal could be used to protect the 4,6-diol of a galactose unit. This protection would be stable during glycosylation reactions at other positions and could be selectively removed at a later stage under conditions that would not affect other protecting groups, such as benzyl ethers or silyl ethers. While specific, high-profile examples in drug development are not as prevalent in the literature as for more common protecting groups, the principles of its utility are readily transferable to the synthesis of complex, polyhydroxylated drug candidates.

Conclusion and Future Outlook

The p-nitrobenzylidene acetal represents a valuable, albeit sometimes overlooked, tool in the synthetic chemist's arsenal. Its straightforward synthesis, coupled with its unique stability profile and diverse deprotection options, makes it an attractive choice for the protection of diols in complex synthetic endeavors. The enhanced acid stability compared to other benzylidene acetals provides a clear strategic advantage for achieving orthogonality in protecting group schemes.

Future research into the photochemical deprotection of p-nitrobenzylidene acetals could further expand its utility, offering a mild and highly selective method for its removal. As the demand for increasingly complex and functionally diverse molecules in drug discovery and materials science continues to grow, the strategic application of nuanced protecting groups like the p-nitrobenzylidene acetal will undoubtedly play an ever more critical role.

References

-

Collins, P. M. (n.d.). The photochemistry of carbohydrate derivatives. Part 6. Synthesis of 3-(methoxycarbonyl) propyl pyranosides of 2,3-di-O-(β-D-galactopyranosyl)-α-D-galactose and 3-O-(α-D-galactopyranosyl)-2-O-(β-D-galactopyranosyl)-α-D-galactose using photolabile O-(2-nitrobenzylidene) acetals as temporary blocking groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Šebej, P., Šolomek, T., Hroudná, L., Brancová, P., & Klán, P. (2009). Photochemistry of 2-nitrobenzylidene acetals. The Journal of organic chemistry, 74(22), 8647–8658. [Link]

-

Šebej, P., Šolomek, T., Hroudná, L., Brancová, P., & Klán, P. (2009). Photochemistry of 2-Nitrobenzylidene Acetals. The Journal of Organic Chemistry, 74(22), 8647–8658. [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021). Benzylidene protection of diol. In NCBI Bookshelf. [Link]

-

Kinetics of the Catalyzed Hydrolysis of p-Nitrophenyl Acetate. (n.d.). ResearchGate. [Link]

-

Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. The Journal of organic chemistry, 69(21), 7206–7211. [Link]

-

Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. The Journal of organic chemistry, 69(21), 7206–7211. [Link]

-

Balakumar, V., Aravind, A., & Baskaran, S. (2004). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl2-Et3SiH. Synlett, 2004(04), 647–650. [Link]

-

Procopio, A., Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., & Romeo, G. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic & biomolecular chemistry, 3(22), 4129–4133. [Link]

-

Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. Formation of the resonance-stabilized caboxonium ion intermediate, shown within the square bracket in the top, is considered to be the rate-determining step of this cleavage reaction. Therefore, structures of R 1 , R 2 , and R 3 will all influence the kinetics of this cleavage reaction. ResearchGate. [Link]

-

Gamba-Sanchez, D., & Prunet, J. (2018). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. Synthesis, 50(20), 3997-4007. [Link]

-

Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. [Link]

-

Kirby, A. J., & Jencks, W. P. (1965). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Journal of the American Chemical Society, 87(14), 3209–3216. [Link]

-

Bender, M. L., & Kézdy, F. J. (1964). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. The Journal of biological chemistry, 239, PC586–PC587. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. The Journal of organic chemistry, 69(21), 7206–7211. [Link]

-

Qiu, J., Wang, Y., Zhang, Y., & Zhang, X. (2021). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 21(20), 15781-15793. [Link]

-

Crich, D., & Cai, L. (2007). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of organic chemistry, 72(15), 5525–5535. [Link]

-

Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Chemistry (Weinheim an der Bergstrasse, Germany), 22(3), 902–906. [Link]

-

Vinogradov, A. A., & Zevaco, T. A. (2011). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 88(10), 1438-1440. [Link]

-

Bhattarai, S., McCarron, P., & Smith, D. K. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels (Basel, Switzerland), 9(6), 447. [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]

-

Dudley, G. B., & Danishefsky, S. J. (2005). p-Siletanylbenzylidene Acetal: Oxidizable Protecting Group for Diols. Organic letters, 7(20), 4443–4446. [Link]

-

Mandal, P. K., & Misra, A. K. (2010). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein journal of organic chemistry, 6, 9. [Link]

-

D’hooghe, M., & De Kimpe, N. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein journal of organic chemistry, 15, 1032–1065. [Link]

-

Bhattarai, S., McCarron, P., & Smith, D. K. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels (Basel, Switzerland), 9(6), 447. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2022). ResearchGate. [Link]

-

Evans, P. A., & Cui, J. (2009). De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes. The Journal of organic chemistry, 74(15), 5451–5460. [Link]

-

Wavelength-selective photochemical deprotection of nucleotides. (n.d.). ResearchGate. [Link]

-

Dötz, K. H., & Stendel, J. (2009). Carbene Complexes in the Synthesis of Complex Natural Products: Total Synthesis of the Calphostins. Accounts of chemical research, 42(10), 1549–1559. [Link]

-

Lam, K., & Christie, A. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 23(13), 4818-4825. [Link]

-

Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (n.d.). ResearchGate. [Link]

-

Biogenesis Inspired Total Synthesis of Natural Products. (n.d.). Find an Expert - The University of Melbourne. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]

- 7. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Photochemistry of 2-nitrobenzylidene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Photochemistry of 2-Nitrobenzylidene Acetals / The Journal of Organic Chemistry, 2009 [sci-hub.box]

An In-depth Technical Guide to the Mechanism of Action of (Acetyloxy)(4-nitrophenyl)methyl Acetate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

(Acetyloxy)(4-nitrophenyl)methyl acetate, with the CAS Number 2929-91-1, is a diester molecule whose mechanism of action is of significant interest in the fields of enzymology and prodrug design.[1] While specific literature on this compound is sparse, its structural similarity to the widely studied chromogenic substrate, p-nitrophenyl acetate (p-NPA), allows for a well-supported hypothetical mechanism of action.[2][3][4][5][6] This guide will provide a comprehensive overview of the probable enzymatic hydrolysis of this compound, detailing the underlying chemical principles and providing robust experimental protocols for its investigation. The core of this mechanism is believed to involve esterase-mediated cleavage, releasing chromogenic or biologically active moieties.

Proposed Mechanism of Action: A Two-Step Enzymatic Hydrolysis

The central hypothesis for the mechanism of action of this compound is a sequential, two-step hydrolysis catalyzed by esterase enzymes. Esterases are a class of hydrolases that cleave ester bonds and are ubiquitous in biological systems.[7][2]

Step 1: Initial Esterase-Mediated Hydrolysis

The first step involves the enzymatic cleavage of one of the two acetate groups from the parent molecule. This reaction is analogous to the well-documented hydrolysis of p-nitrophenyl acetate by various esterases.[7][2][8][9] The catalytic triad (typically Ser-His-Asp) in the active site of the esterase facilitates the nucleophilic attack on the carbonyl carbon of one of the acetyl groups. This results in the formation of a tetrahedral intermediate, which then collapses to release the first molecule of acetic acid and an unstable intermediate, (hydroxy)(4-nitrophenyl)methyl acetate.

Step 2: Spontaneous Decomposition of the Unstable Intermediate

The intermediate, (hydroxy)(4-nitrophenyl)methyl acetate, is a hemiacetal ester and is inherently unstable. It is expected to rapidly and spontaneously decompose in an aqueous environment. This decomposition will yield a second molecule of acetic acid and p-nitrobenzaldehyde. The release of p-nitrophenol from similar compounds is a well-established method for monitoring enzymatic activity due to its distinct yellow color, which can be quantified spectrophotometrically.[10]

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed two-step mechanism of action:

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 7. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Core Principles of Using p-Nitrobenzylidene Diacetate in Synthesis

This guide provides a comprehensive overview of the synthesis, properties, and applications of p-nitrobenzylidene diacetate, with a particular focus on its role as a protecting group for diols in complex organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile reagent.

Introduction: The Strategic Importance of p-Nitrobenzylidene Diacetate